REACTION_SMILES
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[CH2:14]([CH3:15])[O:16][S:17]([O:18][CH2:19][CH3:20])(=[O:21])=[O:22].[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[NH2:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1>>[NH2:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH2:14][CH3:15])[c:7]([N+:11](=[O:12])[O-:13])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOS(=O)(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc([N+](=O)[O-])c1C(=O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1c(N)cccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |